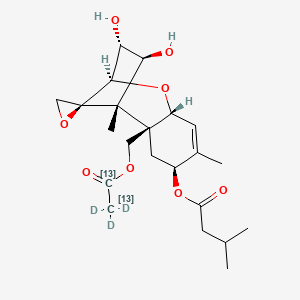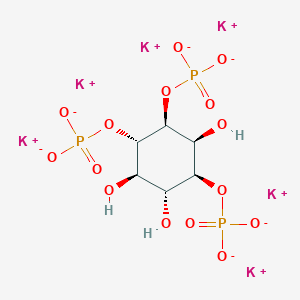
Asenapine 11-Hydroxysulfate-13CD3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asenapine 11-Hydroxysulfate-13CD3 is a derivative of Asenapine, an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a sublingually administered medication . The molecular formula of this compound is C₁₇H₁₆ClNO₅S.
Synthesis Analysis
The synthesis of Asenapine involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization . The preparation of this compound involves effective utilization of labeled precursors .Molecular Structure Analysis
The molecular structure of Asenapine is complex, belonging to the dibenzo-oxepino pyrrole class . The molecular weight of this compound is 381.83.Chemical Reactions Analysis
Asenapine undergoes extensive first-pass metabolism if ingested, which is why it is administered sublingually .Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.83. The density of Asenapine 11-Hydroxysulfate is predicted to be 1.479±0.06 g/cm3 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Asenapine is currently approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . It is also used for severe post-traumatic stress disorder nightmares in soldiers as an off-label use . Future research may focus on expanding its applications and improving its formulation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Asenapine 11-Hydroxysulfate-13CD3 involves the conversion of Asenapine to its 11-hydroxy derivative, followed by sulfation and deuteration.", "Starting Materials": [ "Asenapine", "Sulfur trioxide", "Deuterium oxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Asenapine is dissolved in methanol and reacted with sulfur trioxide to form the 11-hydroxy derivative.", "The 11-hydroxy derivative is then dissolved in deuterium oxide and reacted with sodium hydroxide to form the deuterated sulfate salt.", "The deuterated sulfate salt is then isolated and purified to obtain Asenapine 11-Hydroxysulfate-13CD3." ] } | |
CAS-Nummer |
1391745-00-8 |
Molekularformel |
C₁₇H₁₆ClNO₅S |
Molekulargewicht |
381.83 |
Synonyme |
(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



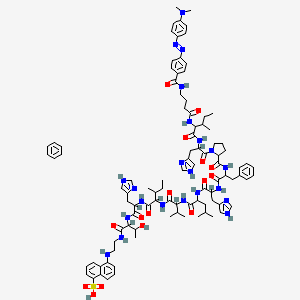
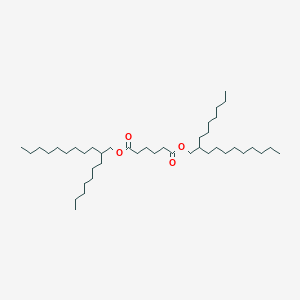

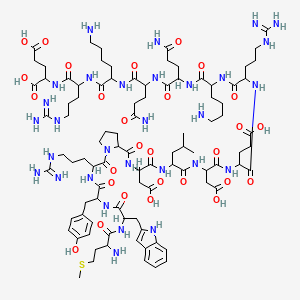
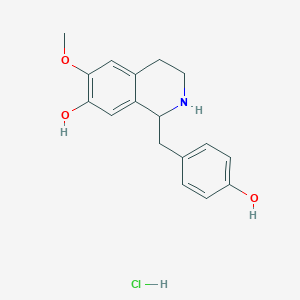
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

